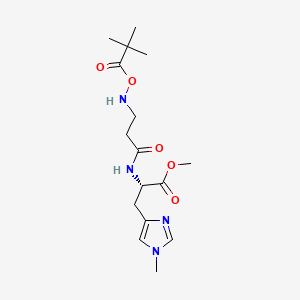
N-Boc L-Balenine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc L-Balenine Methyl Ester is a compound that belongs to the class of N-Boc protected amino acid methyl esters. The Boc (tert-butyloxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis, particularly in peptide synthesis. This compound is a derivative of L-Balenine, an amino acid, and is used as an intermediate in various chemical reactions and syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc L-Balenine Methyl Ester typically involves the protection of the amino group of L-Balenine with a Boc group, followed by esterification of the carboxyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) for the Boc protection step. The esterification step can be achieved using methanol and an acid catalyst like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc L-Balenine Methyl Ester undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Substitution Reactions: The amino group, once deprotected, can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, p-toluenesulfonic acid, or hydrochloric acid in an organic solvent like dichloromethane.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various electrophiles such as acyl chlorides, alkyl halides, and isocyanates.
Major Products Formed
Deprotection: L-Balenine.
Ester Hydrolysis: N-Boc L-Balenine.
Substitution: Various substituted derivatives of L-Balenine.
Aplicaciones Científicas De Investigación
N-Boc L-Balenine Methyl Ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Boc L-Balenine Methyl Ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the synthesis of peptides and other compounds. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, which can further react with other reagents .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-Boc L-Balenine Methyl Ester is unique due to its specific structure and the presence of the L-Balenine moiety. This compound offers distinct reactivity and properties compared to other N-Boc protected amino acid methyl esters. Its unique structure makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C16H26N4O5 |
|---|---|
Peso molecular |
354.40 g/mol |
Nombre IUPAC |
[[3-[[(2S)-1-methoxy-3-(1-methylimidazol-4-yl)-1-oxopropan-2-yl]amino]-3-oxopropyl]amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H26N4O5/c1-16(2,3)15(23)25-18-7-6-13(21)19-12(14(22)24-5)8-11-9-20(4)10-17-11/h9-10,12,18H,6-8H2,1-5H3,(H,19,21)/t12-/m0/s1 |
Clave InChI |
IRLIKZBOACEVAQ-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)C(=O)ONCCC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)OC |
SMILES canónico |
CC(C)(C)C(=O)ONCCC(=O)NC(CC1=CN(C=N1)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















